Cas no 898156-12-2 (3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid)

3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid structure
898156-12-2 structure
商品名:3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
CAS番号:898156-12-2
MF:C8H5N2O2F
メガワット:180.136
CID:3060806
PubChem ID:5311906

3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
    • 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
    • 3-fluoroimidazo[1,2-a]pyridine-2-carboxylicacid
    • STK696148
    • EN300-40472
    • AKOS000319238
    • Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-fluoro-
    • BBL030870
    • VS-10089
    • CCG-124613
    • DB-136607
    • 3-fluoroimidazo [1,2-a]pyridine-2-carboxylic
    • 898156-12-2
    • SCHEMBL1816550
    • インチ: InChI=1S/C8H5FN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13)
    • InChIKey: RPGXDJQIUNYMAG-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 180.03350557Da
  • どういたいしつりょう: 180.03350557Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 54.6Ų

3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7399-10G
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
898156-12-2 95%
10g
¥ 6,322.00 2023-04-13
Enamine
EN300-40472-0.5g
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
898156-12-2
0.5g
$240.0 2023-02-10
Enamine
EN300-40472-5.0g
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
898156-12-2
5.0g
$1007.0 2023-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7399-5.0g
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
898156-12-2 95%
5.0g
¥4260.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7399-1.0g
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
898156-12-2 95%
1.0g
¥1391.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7399-500.0mg
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
898156-12-2 95%
500.0mg
¥929.0000 2024-08-02
Enamine
EN300-40472-10.0g
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
898156-12-2
10.0g
$1881.0 2023-02-10
Enamine
EN300-40472-0.1g
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
898156-12-2
0.1g
$107.0 2023-02-10
Enamine
EN300-40472-2.5g
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
898156-12-2
2.5g
$570.0 2023-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7399-1G
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
898156-12-2 95%
1g
¥ 1,392.00 2023-04-13

3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 関連文献

3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acidに関する追加情報

Research Briefing on 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 898156-12-2) in Chemical Biology and Pharmaceutical Applications

3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 898156-12-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by the presence of a fluorine atom and a carboxylic acid functional group, offers versatile opportunities for drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological properties.

Recent advancements in synthetic methodologies have enabled more efficient production of 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, with improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic system for the fluorination of imidazo[1,2-a]pyridine derivatives, providing access to this compound with excellent regioselectivity. The researchers highlighted the importance of the fluorine atom in modulating the compound's electronic properties and binding affinity to biological targets.

In pharmacological research, 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has shown promise as a building block for kinase inhibitors. A recent patent application (WO2023051234) describes its incorporation into novel compounds targeting JAK kinases, with demonstrated efficacy in inflammatory disease models. The carboxylic acid moiety serves as a crucial pharmacophore, enabling favorable interactions with the ATP-binding site of kinases while maintaining good physicochemical properties.

Structural-activity relationship (SAR) studies have revealed that the fluorine substitution at the 3-position significantly enhances metabolic stability compared to non-fluorinated analogs. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that fluorination reduced cytochrome P450-mediated metabolism by approximately 40% in human liver microsomes, suggesting improved pharmacokinetic properties for drug candidates derived from this scaffold.

The compound has also found applications in chemical biology as a fluorescent probe. A recent study in Chemical Communications (2023) demonstrated that 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives exhibit environment-sensitive fluorescence, making them valuable tools for studying protein-ligand interactions and cellular localization. The fluorine atom was shown to tune the photophysical properties without compromising the probe's biocompatibility.

Ongoing research is exploring the use of 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in PROTAC (Proteolysis Targeting Chimera) development. Its ability to serve as a linker between target-binding and E3 ligase-binding moieties while maintaining favorable physicochemical properties has attracted attention from several research groups. Preliminary results presented at the 2024 ACS Spring Meeting showed promising degradation efficiency for targeted proteins in cancer cell lines.

In conclusion, 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 898156-12-2) represents a versatile scaffold with growing importance in medicinal chemistry and chemical biology. Its unique structural features, synthetic accessibility, and demonstrated biological activities position it as a valuable tool for drug discovery and biological research. Future studies are expected to further explore its applications in targeted therapies and chemical probes, potentially leading to novel therapeutic agents in the coming years.

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Amadis Chemical Company Limited
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